(-)-Indoprofen - 53086-14-9

(-)-Indoprofen

Catalog Number: EVT-3489607
CAS Number: 53086-14-9
Molecular Formula: C17H15NO3
Molecular Weight: 281.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(-)-Indoprofen is a non-steroidal anti-inflammatory drug (NSAID) that has garnered attention for its analgesic and anti-inflammatory properties. It is particularly noted for its selective inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory process. Indoprofen is a chiral compound, with the (-)-enantiomer being the active form, exhibiting significant pharmacological effects.

Source

Indoprofen was first synthesized in the 1980s, derived from o-toluic acid and p-amino acetophenone through a series of chemical reactions. Its development was part of a broader effort to create safer and more effective anti-inflammatory medications that could minimize gastrointestinal side effects commonly associated with traditional NSAIDs.

Classification

Indoprofen is classified as a non-steroidal anti-inflammatory drug (NSAID), specifically within the category of arylpropionic acid derivatives. Its primary mechanism involves the inhibition of cyclooxygenase-1 and cyclooxygenase-2 enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins—compounds that mediate inflammation and pain.

Synthesis Analysis

Methods

The synthesis of (-)-Indoprofen typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available o-toluic acid and p-amino acetophenone.
  2. Carbonylation Reaction: A carbonylation step introduces a carbonyl group into the molecular structure.
  3. Cyclization: The reaction proceeds through cyclization to form the isoindole structure characteristic of indoprofen.
  4. Resolution: The final product can be resolved into its chiral forms, isolating the active (-)-enantiomer.

Technical Details

The synthesis can be optimized using various techniques such as:

  • Catalysis: Employing catalysts to enhance reaction rates and yields.
  • Temperature Control: Carefully managing reaction temperatures to favor specific pathways.
  • Purification Techniques: Utilizing chromatography methods for effective separation of enantiomers.
Molecular Structure Analysis

Structure

The molecular formula of (-)-Indoprofen is C16H15O2C_{16}H_{15}O_2. Its structure features an isoindole core with an attached propionic acid group, which is critical for its biological activity.

Data

  • Molecular Weight: 255.29 g/mol
  • Melting Point: Approximately 130-132 °C
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.
Chemical Reactions Analysis

Reactions

Indoprofen undergoes several important chemical reactions, primarily involving:

  • Esterification: Reaction with alcohols to form esters.
  • Hydrolysis: Breakdown in aqueous environments leading to the release of active components.
  • Oxidation/Reduction: Modifications that can alter its pharmacological profile.

Technical Details

The reactivity of indoprofen can be influenced by factors such as pH, temperature, and the presence of catalysts or inhibitors. Understanding these reactions is crucial for developing formulations that maintain stability and efficacy.

Mechanism of Action

Process

The pharmacological action of (-)-Indoprofen primarily involves:

  1. Inhibition of Cyclooxygenase Enzymes: By blocking cyclooxygenase-1 and cyclooxygenase-2, indoprofen reduces the synthesis of pro-inflammatory prostaglandins.
  2. Activation of Signaling Pathways: Recent studies have shown that indoprofen activates the AKT/p70S6 kinase pathway, promoting protein synthesis and muscle mass retention in models of muscle wasting .

Data

Research indicates that indoprofen enhances oxidative metabolism-related enzymes, contributing to its therapeutic effects in muscle preservation during aging or disease conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Odor: Odorless.
  • Taste: Bitter.

Chemical Properties

  • pH Stability Range: Stable in neutral to slightly acidic environments.
  • Reactivity: Sensitive to strong oxidizers; should be stored away from light and moisture.

Relevant data regarding solubility and stability under various conditions are essential for formulation development and therapeutic applications.

Applications

Indoprofen has several scientific uses beyond its role as an anti-inflammatory agent:

  1. Muscle Wasting Prevention: Recent studies highlight its potential in preventing muscle atrophy associated with aging by activating key metabolic pathways .
  2. Thromboxane Synthetase Inhibition: Investigations have indicated its role as a selective inhibitor in various animal models, suggesting broader therapeutic implications .
  3. Research Tool in Pharmacology: Indoprofen serves as a valuable compound in studying the mechanisms underlying inflammation and muscle metabolism.

The ongoing research into indoprofen's mechanisms continues to reveal new potential applications, making it a compound of significant interest in both clinical and laboratory settings.

Introduction to (-)-Indoprofen: Historical Context and Research Significance

Nomenclature and Stereochemical Considerations in NSAID Development

(-)-Indoprofen, chemically designated as (2S)-2-[4-(1-oxo-2-isoindolinyl)phenyl]propionic acid, belongs to the 2-arylpropionic acid class of nonsteroidal anti-inflammatory drugs (NSAIDs). Its chiral center at the C-2 position of the propionic acid side chain confers stereospecificity, with the (S)-enantiomer primarily responsible for cyclooxygenase (COX) inhibition. Unlike racemic mixtures used in early NSAIDs (e.g., ibuprofen), (-)-Indoprofen’s development highlighted the pharmacological imperative of enantiomeric purity. This is because the (R)-enantiomer is largely inactive toward COX enzymes but may still contribute to off-target effects or require metabolic inversion—a process absent in (-)-Indoprofen due to its pre-chiral synthesis [2] [5].

Structural modifications of the indoprofen scaffold, particularly at the C-7 position of its isoindolinone ring, have been explored to enhance selectivity. For example, introducing chloropropionamide at C-7 (as in compound 7y) shifted selectivity from COX-1 (IC~50~ COX-1/COX-2 ratio = 0.78 for racemic indoprofen) to COX-2 (ratio = 18.35), demonstrating how stereochemistry and targeted functionalization can optimize therapeutic profiles [2]. This approach aligns with modern NSAID design paradigms that prioritize moderate COX-2 selectivity (IC~50~ ratio: 10–100) to mitigate gastrointestinal toxicity while retaining anti-inflammatory efficacy [2].

Table 1: Stereochemical Properties of Select NSAIDs

CompoundChiral CenterActive EnantiomerKey Functional GroupsStereoselective Metabolism
(-)-IndoprofenC-2 (propionate)(S)-enantiomerIsoindolinone, propionic acidMinimal inversion
IbuprofenC-2 (propionate)(S)-enantiomerPhenyl, propionic acidYes (R→S inversion)
DexibuprofenC-2 (propionate)(S)-enantiomerPhenyl, propionic acidPre-synthesized (S)
NaproxenC-2 (propionate)(S)-enantiomerMethoxynaphthalene, propionic acidNo (marketed as S-enantiomer)

Historical Withdrawal and Post-Market Reevaluation of Therapeutic Potential

Racemic indoprofen was withdrawn globally in 1984 following reports of severe gastrointestinal (GI) toxicity, including bleeding and perforation. The UK’s regulatory agency documented 217 serious adverse events—primarily GI complications—and 34 deaths linked to its use. Of 46 fatalities across three countries (UK, Italy, Germany), nine were directly attributed to GI reactions [1] [5]. This withdrawal exemplified regulatory disparities: while the UK suspended its license in 1983, other countries initially reported fewer adverse events [1] [10].

Post-withdrawal analyses revealed that indoprofen’s toxicity stemmed from potent COX-1 inhibition, which depletes gastroprotective prostaglandins. However, its withdrawal also underscored broader challenges in NSAID safety monitoring. Studies comparing international drug surveillance systems found that higher GDP per capita and advanced healthcare infrastructure correlated with earlier detection of adverse events and more frequent withdrawals. For instance, OECD countries reported 12.02 ± 13.07 drug withdrawals on average (1950–2010), reflecting robust pharmacovigilance [10]. Despite its withdrawal, (-)-Indoprofen remains a reference compound in pharmacology for studying:

  • COX-independent effects: Unique anti-inflammatory pathways beyond prostaglandin synthesis [7].
  • Drug-transporter interactions: Inhibition of renal organic anion transporters (OAT1/OAT3), influencing excretion of concomitant drugs (e.g., methotrexate) [5].

Table 2: NSAIDs Withdrawn Due to Safety Concerns (Select Examples)

CompoundYear WithdrawnPrimary ToxicityWithdrawal ScopeMechanistic Insight
(-)-Indoprofen1984GI bleeding/perforationWorldwideStrong COX-1 inhibition
Rofecoxib2004Cardiovascular thrombosisWorldwideCOX-2 selectivity imbalance
Dexindoprofen1980sGI/neurological effectsRegionalSimilar to indoprofen
Suprofen1987Renal toxicityWorldwideUricosuric effects

Emergence as a Model Compound for Studying SMN Protein Modulation

(-)-Indoprofen’s significance was revitalized in 2004 when a high-throughput screen of 47,000 compounds identified it as a selective upregulator of survival motor neuron (SMN) protein—a critical target in spinal muscular atrophy (SMA). SMA arises from homozygous deletions in the SMN1 gene, leaving patients dependent on paralog SMN2, which produces only ~10–15% functional SMN due to exon 7 skipping [3] [6] [7]. Key findings include:

  • SMN2-specific activation: (-)-Indoprofen increased SMN2-luciferase reporter activity by 3-fold (p < 0.014) in fibroblasts from Type I SMA patients but did not affect SMN1 reporters. This selectivity suggests action on SMN2’s splicing machinery or translational efficiency [3] [7].
  • Biomarker enhancement: Treatment elevated nuclear "gems" (SMN protein aggregates) by 5-fold in SMA-derived cells, correlating with functional SMN levels [7].
  • COX independence: Unlike other NSAIDs (e.g., ibuprofen), (-)-Indoprofen’s SMN upregulation was not replicated by COX inhibitors, indicating a novel mechanism [3] [7].

Recent studies further elucidate its in vivo potential:

  • In severe SMA mouse models (Smn⁻/⁻;TgSMN2⁺/⁻), prenatal administration (5 mg/kg) extended embryonic viability from E11 to E14, suggesting partial rescue of motor neuron function [7].
  • It activates the PDK1/AKT pathway in aged mice, increasing muscle mass and strength—an effect abrogated by PDK1 inhibitors [8]. This positions (-)-Indoprofen as a dual-pathway modulator (SMN and anabolic signaling).

Table 3: (-)-Indoprofen in SMN Protein Modulation Studies

Study ModelConcentration/DoseKey OutcomeMechanistic Insight
SMA patient fibroblasts5–20 µM↑ SMN protein by 13% (p < 0.014)Pre-/co-translational SMN2 regulation
Type I SMA fibroblasts5–15 µM↑ Nuclear gems 5-fold (p = 3.2 × 10⁻⁷)Enhanced SMN complex formation
Severe SMA mice5 mg/kg (IP)Extended embryonic viability to E14COX-independent motor neuron rescue
Aged mice2 mg/kg (oral)↑ Muscle mass, grip strengthPDK1/AKT/S6K and AMPK/PGC-1α activation

(-)-Indoprofen’s unique dual roles—as a structural template for COX-2 optimization and a probe for SMN biology—underscore its enduring value in translational research [2] [7] [9].

Properties

CAS Number

53086-14-9

Product Name

(-)-Indoprofen

IUPAC Name

(2R)-2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]propanoic acid

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

InChI

InChI=1S/C17H15NO3/c1-11(17(20)21)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)16(18)19/h2-9,11H,10H2,1H3,(H,20,21)/t11-/m1/s1

InChI Key

RJMIEHBSYVWVIN-LLVKDONJSA-N

SMILES

CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.